(E)-3-(4-bromophenyl)-1-[4-(N-methylanilino)phenyl]prop-2-en-1-one, commonly referred to as 4-bromochalcone, is an organic compound with significant relevance in chemical research and applications. Its systematic name indicates a complex structure that features both bromine and an N-methylaniline moiety. The compound has the Chemical Abstracts Service (CAS) registry number 1774-66-9 and a molecular formula of , with a molecular weight of approximately 287.15 g/mol .
(E)-3-(4-bromophenyl)-1-[4-(N-methylanilino)phenyl]prop-2-en-1-one belongs to the class of chalcones, which are characterized by their enone structure. Chalcones are known for their diverse biological activities, making them significant in medicinal chemistry.
The synthesis of (E)-3-(4-bromophenyl)-1-[4-(N-methylanilino)phenyl]prop-2-en-1-one can be achieved through a multi-step process:
The synthesis can be further optimized by adjusting temperature and reaction time based on experimental observations.
The molecular structure of (E)-3-(4-bromophenyl)-1-[4-(N-methylanilino)phenyl]prop-2-en-1-one can be described using various notations:
Brc2ccc(/C=C/C(=O)c1ccccc1)cc2
InChI=1/C15H14BrO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h1-11H/b11-8+
These notations highlight the connectivity and arrangement of atoms within the molecule, emphasizing the presence of functional groups such as the carbonyl and double bond.
The compound exhibits an E configuration due to the trans arrangement around the double bond between the propene and carbonyl groups. This configuration is crucial for its biological activity and reactivity.
(E)-3-(4-bromophenyl)-1-[4-(N-methylanilino)phenyl]prop-2-en-1-one can participate in various chemical reactions:
The mechanism by which (E)-3-(4-bromophenyl)-1-[4-(N-methylanilino)phenyl]prop-2-en-1-one exerts its effects involves several steps:
The physical and chemical properties of (E)-3-(4-bromophenyl)-1-[4-(N-methylanilino)phenyl]prop-2-en-1-one are summarized below:
Property | Value |
---|---|
Molecular Weight | 287.15 g/mol |
Density | 1.393 g/cm³ |
Boiling Point | 398.3 °C at 760 mmHg |
Melting Point | 126 °C |
Flash Point | 79.6 °C |
LogP | 4.90 |
Polar Surface Area | 17.07 Ų |
Refractive Index | 1.646 |
Enthalpy of Vaporization | 64.89 kJ/mol |
These properties indicate that the compound is relatively stable under standard conditions but may require careful handling due to its volatility and potential reactivity.
(E)-3-(4-bromophenyl)-1-[4-(N-methylanilino)phenyl]prop-2-en-1-one has several scientific applications:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4